VEGFR2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

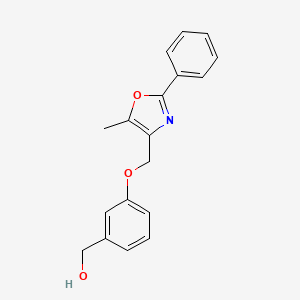

Molecular Formula |

C18H17NO3 |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

[3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol |

InChI |

InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3 |

InChI Key |

UPVJJOGZAKVERR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of VEGFR2-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels. Its role in tumor vascularization has made it a prime target for anticancer therapies. This technical guide provides an in-depth analysis of the mechanism of action of VEGFR2-IN-7, a small molecule inhibitor of VEGFR-2. We will explore its inhibitory effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction to VEGFR-2 Signaling

VEGFR-2 is primarily expressed on vascular endothelial cells.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the receptor undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability, all of which are essential for angiogenesis.[1][3] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival.[3]

This compound: A Competitive Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site within the kinase domain of the VEGFR-2 receptor.[1] By competitively binding to this site, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[1] This inhibition ultimately leads to a reduction in angiogenesis, which can stifle tumor growth by cutting off its blood supply.[1]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through biochemical assays. The following table summarizes the available inhibitory concentration data.

| Compound | Assay Type | Target | IC50 |

| This compound | Biochemical Kinase Assay | VEGFR-2 | ~25 nM[1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

Deciphering the VEGFR-2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for this compound.

References

Introduction: The Role of VEGFR-2 in Angiogenesis

An In-depth Technical Guide on the Discovery and Synthesis of Pyrazolopyrimidine-Based VEGFR-2 Inhibitors

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: the pyrazolopyrimidine ureas. This class of compounds serves as a prime example of structure-based drug design targeting a critical node in tumor angiogenesis. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In cancer, tumor cells often upregulate the expression of VEGF, which binds to VEGFR-2 on endothelial cells.[2] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways.[3]

Key signaling pathways activated by VEGFR-2 include:

-

The PLCγ-PKC-Raf-MEK-MAPK pathway , which primarily promotes endothelial cell proliferation.[4]

-

The PI3K-AKT pathway , which is crucial for endothelial cell survival and migration.[5][6]

By stimulating endothelial cell proliferation, survival, and migration, the VEGF/VEGFR-2 axis is a critical driver of tumor angiogenesis, supplying tumors with the necessary oxygen and nutrients for growth and metastasis.[7] Consequently, inhibiting VEGFR-2 is a clinically validated and highly attractive strategy for anti-cancer therapy.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major focus of research and development.[8]

Discovery and Design Rationale

The discovery of pyrazolopyrimidine urea derivatives as VEGFR-2 inhibitors is rooted in structure-based drug design and optimization of known kinase inhibitor scaffolds. The general structure consists of three key pharmacophoric elements:

-

A Hinge-Binding Scaffold : The 1H-pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature in ATP-competitive inhibitors.

-

A Urea Linker : The diaryl urea moiety is crucial for establishing a network of hydrogen bonds and hydrophobic interactions within the active site. It often interacts with key residues such as Cys919 and Asp1046 (in the DFG motif).

-

A Terminal Aromatic Ring : This part of the molecule extends into a hydrophobic pocket, and substitutions on this ring can be modified to enhance potency and selectivity.

The design rationale is to create a molecule that effectively mimics the binding of ATP in the kinase domain, thereby preventing receptor phosphorylation and blocking downstream signaling. Molecular docking studies consistently show these compounds binding effectively to the ATP-binding site of VEGFR-2, confirming their mechanism of action.[4]

Synthesis of a Representative Inhibitor

The synthesis of pyrazolopyrimidine-based urea inhibitors generally follows a convergent strategy. Below is a representative, multi-step protocol for the synthesis of N-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-N'-(3-fluorophenyl)urea , a model compound of this class.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile.

-

Malononitrile is reacted with triethyl orthoformate in acetic anhydride.

-

The resulting intermediate is then treated with hydrazine hydrate in ethanol to yield the pyrazole core.

-

-

Step 2: Formation of the Pyrazolo[3,4-d]pyrimidine Scaffold.

-

The pyrazole-4-carbonitrile is cyclized by heating with formamide to form the pyrimidine ring, yielding 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

-

Step 3: Iodination of the Pyrazolopyrimidine Core.

-

The scaffold is iodinated at the 3-position using N-iodosuccinimide (NIS) in a suitable solvent like DMF.

-

-

Step 4: Alkylation.

-

The N1 position of the pyrazole ring is alkylated using isopropyl iodide in the presence of a base such as potassium carbonate to yield 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

-

Step 5: Suzuki Coupling.

-

The iodinated intermediate is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (aniline boronic ester) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture like dioxane/water. This step introduces the aniline group, yielding 3-(4-aminophenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

-

Step 6: Urea Formation.

-

The resulting aniline derivative is reacted with 3-fluorophenyl isocyanate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The isocyanate can be generated in situ or used directly. This final step forms the urea linkage, yielding the target compound.

-

The final product is then purified by column chromatography or recrystallization.

-

Biological Activity and Quantitative Data

This class of compounds exhibits potent inhibitory activity against VEGFR-2 kinase and demonstrates significant anti-proliferative effects in endothelial and cancer cell lines.

| Compound ID | VEGFR-2 IC₅₀ (nM) | Cell Line | Anti-proliferative GI₅₀ (µM) | Reference |

| Analog 5c | 45.3 | NCI-60 Panel | 0.55 - 3.80 | [4] |

| Analog 5e | 39.4 | NCI-60 Panel | 0.61 - 2.17 | [4] |

| Analog 21b | 33.4 | HUVEC | >10 (82% inhibition) | [6] |

| Analog 21e | 21.0 | HUVEC | >10 (low inhibition) | [6] |

| Table 1: Biological activity of representative pyrazolopyrimidine and related urea-based VEGFR-2 inhibitors. IC₅₀ represents the half-maximal inhibitory concentration. GI₅₀ represents the half-maximal growth inhibition. |

Key Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Methodology:

-

Reagents : Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), ATP, and a kinase assay buffer.

-

Procedure :

-

The inhibitor (dissolved in DMSO) is pre-incubated with the VEGFR-2 enzyme in a 96-well plate to allow for binding.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an ATP-quantification method (e.g., Kinase-Glo™), where the remaining ATP is measured via a luciferase reaction. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

-

Data Analysis : The luminescence signal is plotted against the inhibitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Methodology:

-

Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment : Cells are treated with serial dilutions of the inhibitor compound and incubated for a period of 48-72 hours.

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).

-

Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated controls, and a dose-response curve is generated to determine the GI₅₀ value.

VEGFR-2 Signaling Pathway and Inhibition

Upon binding of VEGF, VEGFR-2 dimerizes and becomes autophosphorylated, creating docking sites for various signaling proteins. This activates multiple downstream pathways essential for angiogenesis. Pyrazolopyrimidine ureas act by competitively binding to the ATP pocket of the kinase domain, preventing this initial autophosphorylation step and thereby blocking all subsequent downstream signals.

Conclusion

The pyrazolopyrimidine urea scaffold represents a highly successful class of VEGFR-2 inhibitors developed through rational, structure-based design. These compounds demonstrate potent enzymatic inhibition and cellular anti-proliferative activity by effectively blocking the ATP-binding site of the VEGFR-2 kinase. The synthetic routes are well-established, allowing for extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties. This technical guide outlines the fundamental discovery, synthesis, and evaluation workflow for this important class of anti-angiogenic agents, providing a valuable resource for researchers in oncology and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Structure-Activity Relationship of VEGFR2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a well-established therapeutic strategy in oncology. VEGFR2-IN-7 is a small molecule inhibitor of VEGFR2 that has emerged from targeted drug discovery efforts. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, offering insights into its chemical synthesis, biological activity, and the molecular interactions governing its inhibitory function. The information presented herein is intended to support researchers and professionals in the field of drug development in their efforts to design and discover novel and more potent VEGFR2 inhibitors.

Core Structure and Synthesis

This compound, chemically known as 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide, was identified through a pharmacophore-based virtual screening of a chemical database. The core structure consists of a phthalimide group connected to a benzamide moiety.

The synthesis of this compound and its analogs generally follows a straightforward chemical route. While the specific details for this compound's synthesis are not publicly available in extensive detail, a general synthetic scheme can be proposed based on standard organic chemistry principles. The key reaction likely involves the acylation of 5-aminoisoindoline-1,3-dione with 4-cyanobenzoyl chloride in the presence of a suitable base.

Structure-Activity Relationship (SAR) Studies

The initial discovery of this compound (referred to as compound 2 in the primary literature) and a series of its analogs has provided valuable insights into the structural requirements for potent VEGFR2 inhibition. The following table summarizes the quantitative data from these studies, highlighting the impact of various substitutions on the inhibitory activity.

| Compound ID | R1 (Phthalimide) | R2 (Benzamide) | VEGFR2 Inhibition (%) at 10 µM |

| This compound (2) | H | 4-CN | 85 |

| 1 | H | 4-NO2 | 92 |

| 3 | H | 4-COCH3 | 78 |

| 4 | H | 4-Cl | 65 |

| 5 | H | 4-OCH3 | 55 |

| 6 | H | 3-CN | 72 |

| 7 | H | 3-NO2 | 88 |

| 8 | 4-NO2 | 4-CN | 75 |

Key SAR Insights:

-

Electron-Withdrawing Groups on the Benzamide Ring are Crucial: The data clearly indicates that potent VEGFR2 inhibition is associated with the presence of strong electron-withdrawing groups at the para-position of the benzamide ring. The nitro (NO2) and cyano (CN) groups (compounds 1 and 2) confer the highest inhibitory activity.

-

Position of the Substituent Matters: A comparison between the para-substituted (compounds 1 and 2) and meta-substituted (compounds 6 and 7) analogs reveals that the para-position is generally favored for optimal activity.

-

Substitution on the Phthalimide Ring is Detrimental: The introduction of a nitro group on the phthalimide ring (compound 8) leads to a decrease in inhibitory activity compared to the unsubstituted analog (compound 2). This suggests that the phthalimide moiety likely engages in critical interactions with the receptor that are disrupted by substitution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of VEGFR2 and a general workflow for the screening of VEGFR2 inhibitors.

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

Caption: General workflow for the discovery of VEGFR2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are generalized protocols for key experiments cited in the discovery of VEGFR2 inhibitors.

General Procedure for VEGFR2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

Test compounds (e.g., this compound and its analogs) dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., an antibody specific for the phosphorylated substrate)

Protocol:

-

Prepare a reaction mixture containing the VEGFR2 kinase and the substrate in the kinase buffer.

-

Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.

-

Calculate the percentage of inhibition for each compound at each concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

In Vitro Endothelial Cell Tube Formation Assay

This cell-based assay assesses the effect of compounds on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or a similar basement membrane extract

-

96-well plates

-

Test compounds dissolved in DMSO

-

Calcein AM or other fluorescent dye for cell visualization

Protocol:

-

Thaw the Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compounds at various concentrations.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4-18 hours.

-

After incubation, carefully remove the medium and stain the cells with a fluorescent dye (e.g., Calcein AM).

-

Visualize the tube formation using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Compare the tube formation in the presence of test compounds to the vehicle control to determine the anti-angiogenic activity.

Conclusion

The structure-activity relationship of this compound highlights the critical role of the electronic properties and substitution pattern of the benzamide moiety in determining inhibitory potency against VEGFR2. The phthalimide group also appears to be essential for activity, with substitutions being poorly tolerated. The provided experimental protocols offer a foundation for further investigation and optimization of this chemical scaffold. The continued exploration of the SAR of this compound and related compounds holds promise for the development of novel and effective anti-angiogenic therapies for the treatment of cancer and other diseases driven by pathological angiogenesis.

An In-depth Technical Guide to VEGFR2, the Therapeutic Target of VEGFR2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the compound designated as VEGFR2-IN-7 is commercially available as a research chemical, a thorough review of publicly accessible scientific literature and databases did not yield specific biological activity data (e.g., IC50, Ki) or detailed experimental protocols for this particular molecule. Therefore, this guide will provide a comprehensive overview of its therapeutic target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), including its mechanism of action, associated signaling pathways, and generalized methodologies for assessing the efficacy of inhibitors targeting this critical receptor.

Introduction to VEGFR2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Angiogenesis is a crucial process in tumor growth and metastasis, as it supplies tumors with the necessary oxygen and nutrients for their expansion.[3] Consequently, inhibiting the activity of VEGFR2 is a key strategy in cancer therapy.[1][3] Small molecule inhibitors targeting VEGFR2 typically function by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[4] This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5]

Structure and Function of VEGFR2

The human VEGFR2 is a transmembrane protein composed of 1356 amino acids.[6] Its structure can be divided into three main domains:

-

Extracellular Domain (ECD): Comprises seven immunoglobulin-like (Ig-like) subdomains. The second and third Ig-like domains are responsible for binding to its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A).[5][6]

-

Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane.

-

Intracellular Domain (ICD): Contains a juxtamembrane domain, a catalytic tyrosine kinase domain (which is split by a kinase insert domain), and a C-terminal tail.[6] The tyrosine kinase domain is the target of small molecule inhibitors like this compound.

Upon binding of VEGF-A to the extracellular domain, VEGFR2 undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[7] This phosphorylation event initiates a cascade of downstream signaling pathways.[7]

VEGFR2 Signaling Pathways

The activation of VEGFR2 triggers several key intracellular signaling pathways that collectively orchestrate the process of angiogenesis. The primary pathways include:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5] Activated VEGFR2 phosphorylates Phospholipase C gamma (PLCγ), leading to the activation of Protein Kinase C (PKC) and the subsequent activation of the Raf-MEK-ERK (MAPK) cascade.[5][8]

-

PI3K-Akt Pathway: This pathway is essential for endothelial cell survival and permeability.[5][8] VEGFR2 activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).[5]

-

FAK/p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[8] VEGFR2 activation can lead to the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

Below is a diagram illustrating the major signaling cascades downstream of VEGFR2 activation.

Caption: VEGFR2 Signaling Pathway.

Quantitative Data for Representative VEGFR2 Inhibitors

While specific data for this compound is not publicly available, the following table presents the half-maximal inhibitory concentration (IC50) values for several well-characterized VEGFR2 inhibitors. This data is typically generated from in vitro kinase assays.

| Inhibitor | VEGFR2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |

| Apatinib | 1 | c-Ret (13), c-Kit (429), c-Src (530)[9] |

| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[9] |

| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), c-Kit (4.6), VEGFR1 (12), FLT3 (11.3), FLT4 (6), TIE2 (14.3), AXL (7)[10] |

| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR3 (20), PDGFRβ (57), FLT3 (59), c-Kit (68)[9] |

| Sunitinib | 80 | PDGFRβ (2), c-Kit[9] |

| Vandetanib | 40 | VEGFR3 (110), EGFR (500)[9] |

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize VEGFR2 inhibitors.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain. A common method is the Kinase-Glo™ assay, which quantifies the amount of ATP remaining in solution following the kinase reaction.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase-Glo™ MAX reagent (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[11]

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.[11]

-

Assay Plate Setup:

-

Add the test compound dilutions to the appropriate wells of the 96-well plate.

-

Add a positive control (e.g., a known VEGFR2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).

-

Add the master mix to all wells.[11]

-

-

Initiate Kinase Reaction: Add the diluted recombinant VEGFR2 enzyme to all wells except the "blank" control wells.[11]

-

Incubation: Incubate the plate at 30°C for a specified time, typically 30-60 minutes.[11]

-

ATP Detection:

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Publication: 185 Vascular endothelial growth factor receptor-2 (VEGFR2): structure and functional relationship [sciprofiles.com]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to VEGFR2-IN-7: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR2-IN-7 is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for relevant assays and a visualization of the affected signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound, systematically named [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol, is a heterocyclic compound with the molecular formula C₁₈H₁₇NO₃.[1] Its chemical structure is characterized by a central phenyl ring linked to a 5-methyl-2-phenyl-1,3-oxazole moiety via a methoxy bridge, and a methanol group.

Chemical Structure:

Image Source: PubChem CID 11140977

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol | [1] |

| Molecular Formula | C₁₈H₁₇NO₃ | [1] |

| Molecular Weight | 295.3 g/mol | [1] |

| CAS Number | 174258-31-2 | |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO | [1] |

| PubChem CID | 11140977 | |

| Appearance | Crystalline solid | [1] |

| XLogP3 | 3.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 295.120843 g/mol | |

| Topological Polar Surface Area | 55.5 Ų |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of VEGFR2.[1] By binding to the receptor, it blocks the binding of its natural ligand, Vascular Endothelial Growth Factor (VEGF), thereby inhibiting the subsequent intracellular signaling cascades that promote angiogenesis.[1]

Biological Activity:

This compound demonstrates potent inhibitory activity against VEGFR2 with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 25 nM.[1] This indicates its high potency in disrupting VEGFR2-mediated signaling.

VEGFR2 Signaling Pathways

The inhibition of VEGFR2 by this compound disrupts several critical downstream signaling pathways essential for endothelial cell proliferation, survival, and migration. The primary pathways affected are the PLCγ-PKC-MAPK pathway, the PI3K/AKT pathway, and pathways involving focal adhesion and cytoskeleton remodeling.

Figure 1: Inhibition of VEGFR2 Signaling by this compound.

The binding of VEGF to VEGFR2 initiates a cascade of intracellular signaling events. This compound competitively inhibits this initial step, thereby blocking downstream pathways responsible for cell proliferation, survival, and migration.

Figure 2: General Workflow for an In Vitro VEGFR2 Kinase Assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro VEGFR2 Kinase Activity Assay (Luminescence-based)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly (Glu, Tyr) 4:1 as a substrate

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Prepare the kinase reaction master mix containing kinase buffer, ATP, and the substrate at their final desired concentrations.

-

-

Assay Setup:

-

Add the diluted this compound or control (vehicle) to the wells of the 96-well plate.

-

Add the recombinant VEGFR2 enzyme to each well, except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of reagents to first deplete the remaining ATP and then convert the generated ADP into a luminescent signal.

-

Incubate the plate at room temperature for the recommended time.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.

-

Cell-Based VEGFR2 Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit VEGF-induced VEGFR2 phosphorylation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2.

-

Cell culture medium (e.g., EGM-2)

-

Serum-free medium for starvation

-

Recombinant human VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in 96-well plates or larger culture dishes until they reach near-confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VEGFR2 and total VEGFR2.

-

Calculate the ratio of phospho-VEGFR2 to total VEGFR2 for each treatment condition.

-

Determine the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.

-

Conclusion

This compound is a potent and competitive inhibitor of VEGFR2. Its ability to block the VEGF signaling pathway makes it a valuable tool for studying angiogenesis and a potential starting point for the development of novel anti-angiogenic therapies. The data and protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic potential of this compound.

Disclaimer: this compound is for research use only and not for human or veterinary use.

References

An In-depth Technical Guide to the Binding Site of VEGFR2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions of small molecule inhibitors with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Due to the limited availability of specific experimental data for a compound designated "VEGFR2-IN-7" in publicly accessible literature, this document will focus on the well-characterized binding paradigms for inhibitors of the VEGFR2 kinase domain and provide detailed, representative experimental protocols for their characterization.

Introduction to VEGFR2 and Its Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis. The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2][3] Given its critical role in tumor angiogenesis, VEGFR2 is a major target for anti-cancer drug development.

Small molecule inhibitors of VEGFR2 typically target the ATP-binding site within the intracellular kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues and thereby blocking signal transduction.

The Binding Site of Small Molecule Inhibitors on VEGFR2

The vast majority of small molecule VEGFR2 inhibitors are ATP-competitive and bind to the kinase domain. This binding pocket is located between the N-terminal and C-terminal lobes of the kinase domain and is characterized by several key features:

-

Hinge Region: This region forms hydrogen bonds with the inhibitor, mimicking the interaction of the adenine ring of ATP. Key residues in this region often include Cysteine 919 .

-

Hydrophobic Pockets: The binding site contains hydrophobic regions that accommodate the lipophilic parts of the inhibitor, contributing to binding affinity.

-

Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket.

-

DFG Motif: Inhibitors can bind to the "DFG-in" (active) or "DFG-out" (inactive) conformation of this motif at the start of the activation loop. Binding to the DFG-out conformation can lead to higher selectivity.

Note on "this compound": Searches for a specific compound named "this compound" have yielded conflicting information from commercial suppliers, with at least two different chemical structures attributed to this name. One of these is cited as "Compound 2" from a 2005 publication in Bioorganic & Medicinal Chemistry Letters by Sridhar J, et al. Unfortunately, the detailed experimental data from this primary source is not publicly available, preventing a specific analysis of its binding characteristics. Another supplier provides a different structure with only a theoretical in silico binding affinity. Due to this lack of definitive and experimentally validated public data, a specific quantitative analysis of "this compound" cannot be provided.

The following sections provide detailed experimental protocols that are representative of the methods used to characterize novel VEGFR2 inhibitors.

Experimental Protocols

In Vitro VEGFR2 Kinase Activity Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR2 kinase domain. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Principle: The VEGFR2 kinase phosphorylates a substrate using ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.

Materials:

-

Recombinant human VEGFR2 kinase domain (e.g., amino acids 805-1356)

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

-

ATP

-

Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction master mix containing the kinase assay buffer, ATP, and the substrate at their final desired concentrations.

-

Dispense the master mix into the wells of the 96-well plate.

-

Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known VEGFR2 inhibitor like Sunitinib) and a negative control (DMSO vehicle).

-

To initiate the kinase reaction, add the diluted VEGFR2 enzyme to all wells except for the "no enzyme" blank control.

-

Incubate the plate at 30°C for a specified time, typically 30-60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Allow the luminescent signal to stabilize (typically 10-15 minutes at room temperature).

-

Measure the luminescence using a microplate luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, which is a key process in angiogenesis.

Principle: HUVECs are cultured in the presence of a mitogen (like VEGF) and the test compound. The proliferation of the cells is measured after a set incubation period using various methods, such as quantifying DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT or resazurin reduction).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Basal Medium (EBM-2) with reduced serum (e.g., 0.5-2% FBS)

-

Recombinant human VEGF-A

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well tissue culture plates

-

Cell proliferation detection reagent (e.g., CellTiter-Blue®, BrdU Cell Proliferation Assay Kit)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in full growth medium (EGM-2) and allow them to adhere overnight.

-

The next day, aspirate the growth medium and replace it with a low-serum basal medium (EBM-2) to induce quiescence. Incubate for 4-6 hours.

-

Prepare serial dilutions of the test compound in the low-serum medium containing VEGF-A (e.g., 20 ng/mL).

-

Aspirate the starvation medium from the cells and add the medium containing the test compound and VEGF-A. Include appropriate controls: cells with VEGF-A and vehicle (positive control for proliferation), and cells with vehicle alone (negative control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

At the end of the incubation period, quantify cell proliferation using a chosen method. For example, using a resazurin-based reagent, add the reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A stimulated control and determine the IC50 value.

Visualizations

VEGFR2 Signaling Pathway

Caption: Simplified VEGFR2 signaling pathway upon VEGF binding.

Experimental Workflow for VEGFR2 Inhibitor Characterization

Caption: Workflow for characterizing a novel VEGFR2 inhibitor.

References

- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. Differential regulation of vascular endothelial growth factor receptors (VEGFR) revealed by RNA interference: interactions of VEGFR-1 and VEGFR-2 in endothelial cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of VEGFR2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a critical target in cancer therapy. This technical guide provides a comprehensive overview of the biological activity of VEGFR2-IN-7, a potent small molecule inhibitor of VEGFR2. This document details its mechanism of action, summarizes its in vitro activity, and provides methodologies for key experimental assays. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction to VEGFR2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors are pivotal in both physiological and pathological angiogenesis, the formation of new blood vessels. The VEGF family consists of several ligands (VEGF-A, -B, -C, -D, and PlGF) that bind to three receptor tyrosine kinases (RTKs): VEGFR1, VEGFR2, and VEGFR3. Among these, VEGFR2 (also known as Kinase Insert Domain Receptor, KDR, or Flk-1 in mice) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A in endothelial cells.

Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways collectively regulate endothelial cell proliferation, migration, survival, and tube formation, all of which are essential processes for angiogenesis. In the context of cancer, tumor cells often secrete high levels of VEGF, leading to the overactivation of VEGFR2 on surrounding endothelial cells and promoting tumor neovascularization. This aberrant angiogenesis provides tumors with the necessary oxygen and nutrients for growth and metastasis. Therefore, inhibiting the VEGFR2 signaling pathway is a well-established and effective strategy in oncology drug development.

This compound: A Potent Kinase Inhibitor

This compound is a small molecule inhibitor targeting the ATP-binding site of the VEGFR2 kinase domain. Its chemical name is N-(4-chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide, and it is identified by the CAS number 269390-69-4.

Chemical Structure:

Figure 1: Chemical Information for this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of the VEGFR2 tyrosine kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation and downstream signaling effectively abrogates the cellular responses induced by VEGF, leading to the inhibition of angiogenesis. The interaction of a closely related compound with VEGFR1 has been structurally characterized (PDB ID: 3HNG), providing insight into the binding mode of this chemical scaffold to the kinase domain.

In Vitro Biological Activity

The biological activity of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity as a kinase inhibitor.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases has been determined, highlighting its potency for VEGFR2 and selectivity against other kinases.

| Target Kinase | IC50 (nM) |

| VEGFR2 (KDR) | 20 |

| VEGFR1 (FLT1) | 180 |

| c-Kit | 240 |

| c-Src | 7,000 |

| EGFR | 7,300 |

| Cdk1 | >10,000 |

| c-Met | >10,000 |

| IGF-1R | >10,000 |

| PKA | >10,000 |

| Data sourced from commercial supplier Cayman Chemical. |

Table 1: In vitro kinase inhibitory activity of this compound.

Experimental Protocols

This section details the general methodologies for key experiments used to characterize the biological activity of VEGFR2 inhibitors like this compound.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.

Principle: A recombinant VEGFR2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.

Protocol:

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, MnCl2, and DTT.

-

Add the recombinant human VEGFR2 kinase to the wells of a microplate.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Add the kinase substrate (e.g., poly(Glu, Tyr) 4:1) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent such as ADP-Glo™.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours.

-

Treat the cells with serial dilutions of this compound in the presence of a stimulating factor like VEGF.

-

Incubate for a period of 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

VEGFR2 Signaling Pathway

Caption: Simplified VEGFR2 signaling pathway in endothelial cells.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a typical in vitro VEGFR2 kinase inhibition assay.

Mechanism of Action of this compound

Caption: Competitive inhibition of VEGFR2 by this compound.

Conclusion

This compound is a potent and selective inhibitor of VEGFR2 kinase activity. Its ability to block the primary signaling pathway responsible for angiogenesis makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-angiogenic therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

An In-Depth Technical Guide to the Evaluation of VEGFR2-IN-7 as a Putative Anti-Angiogenic Agent

Disclaimer: As of late 2025, specific preclinical experimental data for VEGFR2-IN-7 is not extensively available in the public domain. This guide therefore serves as a comprehensive technical overview of the methodologies and expected outcomes for the evaluation of a potent and selective small molecule VEGFR2 inhibitor, using this compound as a representative example. The quantitative data presented is illustrative and derived from studies on other well-characterized VEGFR2 inhibitors.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1] In the context of oncology, the tumor microenvironment is critically dependent on angiogenesis for the supply of nutrients and oxygen, as well as for metastatic dissemination. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, survival, and permeability, culminating in the formation of new vasculature.[2][3]

This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR2 tyrosine kinase domain. By competitively inhibiting ATP binding, it is expected to abrogate the downstream signaling pathways initiated by VEGF-A, thereby exerting an anti-angiogenic effect. This guide provides a detailed overview of the core experimental protocols and data analysis required to characterize the anti-angiogenic properties of a compound such as this compound.

Mechanism of Action: The VEGFR2 Signaling Pathway

This compound is hypothesized to function by inhibiting the autophosphorylation of VEGFR2 upon VEGF-A binding, thereby blocking the downstream signaling cascade. The canonical VEGFR2 signaling pathway involves several key downstream effectors that regulate various aspects of the angiogenic process.

Experimental Workflow for Evaluation

The preclinical evaluation of a novel VEGFR2 inhibitor like this compound follows a structured workflow, progressing from initial biochemical assays to cellular and finally in vivo models to establish its potency, selectivity, and efficacy.

Quantitative Data for Representative VEGFR2 Inhibitors

The following tables summarize the kind of quantitative data that would be generated for this compound through the described experimental protocols. The data presented here are for other known small molecule VEGFR2 inhibitors and serve as a benchmark for efficacy.

Table 1: In Vitro Inhibitory Activity of Representative Small Molecule VEGFR2 Inhibitors

| Compound | VEGFR2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) | Reference Compound |

| Pazopanib | 30 | - | Selleckchem[4] |

| Apatinib | 1 | - | Selleckchem[4] |

| Ki8751 | 0.9 | - | Selleckchem[4] |

| ZD-4190 | 29 | - | Selleckchem[4] |

| Compound 17a | 78 | 1133 (HepG2) | [5] |

| Compound 11 | 192 | 9520 (HepG2) | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HUVEC: Human Umbilical Vein Endothelial Cells.

Table 2: In Vivo Efficacy of Representative VEGFR2 Inhibitors in Tumor Xenograft Models

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Vandetanib | Lewis Lung Carcinoma | 80 mg/kg daily | 84 | [7] |

| Vandetanib | B16.F10 Melanoma | 80 mg/kg daily | 82 | [7] |

| DC101 (antibody) | RenCa Lung Metastases | - | 26 | [8] |

| Compound 8 | - | - | 133.0 | [9] |

Tumor growth inhibition is a key measure of the anti-cancer efficacy of a therapeutic agent in preclinical models.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize a novel VEGFR2 inhibitor.

In Vitro VEGFR2 Kinase Assay

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of the VEGFR2 kinase.

-

Principle: A recombinant human VEGFR2 kinase is incubated with a specific peptide substrate and ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method (e.g., Kinase-Glo®).[10][11]

-

Materials:

-

Recombinant human VEGFR2 kinase (e.g., BPS Bioscience, #7788).[12]

-

Kinase buffer (e.g., 5x Kinase Buffer 1).[10]

-

ATP solution (500 µM).[10]

-

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[10]

-

This compound (or test inhibitor) dissolved in DMSO.

-

Kinase-Glo® MAX reagent.[10]

-

White, opaque 96-well plates.

-

-

Procedure:

-

Prepare a master mix of 1x kinase buffer, ATP, and the peptide substrate.

-

Dispense 25 µL of the master mix into each well of a 96-well plate.

-

Add 5 µL of the test inhibitor at various concentrations (serially diluted) to the appropriate wells. For positive and negative controls, add diluent solution.

-

Initiate the reaction by adding 20 µL of diluted VEGFR2 kinase to each well (except for the "blank" wells).

-

Incubate the plate at 30°C for 45 minutes.[13]

-

After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis: The "blank" value is subtracted from all other readings. The percentage of kinase activity is calculated relative to the positive control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of endothelial cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The absorbance of the control wells is set to 100% viability. The percentage of viability for the treated wells is calculated accordingly. The IC50 value for cell proliferation is determined similarly to the kinase assay.

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the ability of the inhibitor to block the chemotactic migration of endothelial cells.

-

Principle: A Transwell insert with a microporous membrane is placed in a well of a culture plate, creating two compartments. Endothelial cells are seeded in the upper compartment, and a chemoattractant (like VEGF-A) is placed in the lower compartment. The inhibitor is added to the upper compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[16][17]

-

Materials:

-

HUVECs.

-

Transwell inserts (e.g., 8 µm pore size).

-

24-well plates.

-

Endothelial cell basal medium with low serum (e.g., 0.5% FBS).

-

VEGF-A (chemoattractant).

-

Crystal violet staining solution.

-

-

Procedure:

-

Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin).

-

Add medium containing VEGF-A to the lower wells of the 24-well plate.

-

Resuspend HUVECs in low-serum medium containing various concentrations of this compound.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.

-

-

Data Analysis: The number of migrated cells in the control group is considered 100%. The percentage of migration in the treated groups is calculated, and the IC50 for migration can be determined.

Endothelial Tube Formation Assay

This assay models the differentiation and formation of capillary-like structures by endothelial cells, a late stage of angiogenesis.

-

Principle: Endothelial cells are plated on a basement membrane-like substrate, such as Matrigel. In the presence of pro-angiogenic factors, the cells will form a network of tube-like structures. The inhibitory effect of a compound is assessed by its ability to disrupt this network formation.[18][19]

-

Materials:

-

HUVECs.

-

Matrigel (or other basement membrane extract).[20]

-

96-well plates.

-

Endothelial cell growth medium.

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[21]

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

-

Seed the cells onto the solidified Matrigel.

-

Incubate for 6-18 hours at 37°C.[22]

-

Visualize the tube network using a microscope and capture images.

-

-

Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes, often using specialized imaging software. The results are expressed as a percentage of the control.

In Vivo Tumor Xenograft Model

This is a crucial preclinical model to evaluate the anti-tumor and anti-angiogenic efficacy of the inhibitor in a living organism.

-

Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.[23]

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., A498 renal cancer cells).[24]

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Data Analysis: Tumor volume is calculated using the formula: (length x width²)/2. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results. Tumors can be further analyzed by immunohistochemistry for microvessel density (using markers like CD31) to confirm the anti-angiogenic effect.

Conclusion

The comprehensive evaluation of a novel anti-angiogenic agent like this compound requires a multi-faceted approach, from demonstrating direct enzymatic inhibition to confirming its effects on endothelial cell biology and ultimately its efficacy in preclinical tumor models. The methodologies outlined in this guide provide a robust framework for characterizing the therapeutic potential of such a compound. While specific data for this compound is awaited, the established efficacy of other small molecule VEGFR2 inhibitors suggests that potent and selective compounds in this class hold significant promise as valuable components of modern cancer therapy.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 12. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchhub.com [researchhub.com]

- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 18. ibidi.com [ibidi.com]

- 19. promocell.com [promocell.com]

- 20. corning.com [corning.com]

- 21. Endothelial tube formation assay using matrigel [bio-protocol.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on VEGFR2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available information on the small molecule inhibitor VEGFR2-IN-7. As of the latest research, specific quantitative biological data, such as IC50 and Ki values, for this compound are not available in the public domain. The experimental protocols provided are based on standard methodologies for characterizing novel VEGFR2 inhibitors and should be adapted as required.

Introduction to this compound

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth, invasion, and metastasis.[1][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain are a well-established class of anti-cancer therapeutics.[4]

This compound, systematically named [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol, is a small molecule designed as a potential inhibitor of VEGFR2.[5] Its chemical structure suggests it may interact with the kinase domain of the receptor, thereby inhibiting the downstream signaling pathways that lead to angiogenesis.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | [3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol | [5] |

| Molecular Formula | C18H17NO3 | [5] |

| Molecular Weight | 295.3 g/mol | [5] |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)CO | - |

| InChI Key | UPVJJOGZAKVERR-UHFFFAOYSA-N | - |

Mechanism of Action

This compound is predicted to function as a competitive inhibitor of ATP at the catalytic kinase domain of VEGFR2. By occupying the ATP-binding pocket, it would prevent the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition of phosphorylation would block the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, the key cellular processes driving angiogenesis.[1][6]

Quantitative Data Summary

As previously stated, specific quantitative data for this compound is not currently available in the public domain. Table 2 outlines the typical quantitative metrics that would be determined during the preclinical evaluation of a novel VEGFR2 inhibitor.

| Assay | Parameter | This compound | Reference Compound (e.g., Sorafenib) |

| VEGFR2 Kinase Assay | IC50 (nM) | Not Available | ~90 nM[4] |

| Ki (nM) | Not Available | Not Available | |

| Cellular Proliferation Assay (HUVEC) | GI50 (µM) | Not Available | Varies |

| Endothelial Cell Migration Assay | % Inhibition | Not Available | Varies |

| Tube Formation Assay | % Inhibition | Not Available | Varies |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the early-stage research of a VEGFR2 inhibitor.

VEGFR2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the VEGFR2 kinase domain.

-

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[7]

-

ATP

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

-

This compound (dissolved in DMSO)

-

Phospho-tyrosine antibody (e.g., P-Tyr-100)[7]

-

Streptavidin-coated plates

-

Detection reagent (e.g., DELFIA Europium-labeled anti-mouse IgG)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the recombinant VEGFR2 kinase to the wells of a streptavidin-coated microplate.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate for a specific time (e.g., 30-60 minutes) at 30°C to allow for phosphorylation.

-

Stop the reaction by adding EDTA.

-

Wash the plate to remove unbound reagents.

-

Add a Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

After another wash step, add enhancement solution and measure the time-resolved fluorescence.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

VEGF-Induced Endothelial Cell Proliferation Assay

This assay assesses the compound's ability to inhibit the proliferation of endothelial cells stimulated by VEGF.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum

-

Recombinant human VEGF-A

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., WST-1 or CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure:

-

Seed HUVECs into a 96-well plate and allow them to adhere overnight.

-

Starve the cells in basal medium with reduced serum for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 20 ng/mL).[8]

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the percentage of inhibition of VEGF-induced proliferation and determine the GI50 value.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of the compound on the ability of endothelial cells to form capillary-like structures.

-

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel®)

-

Endothelial cell growth medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

-

Seed the cells onto the solidified basement membrane extract.

-

Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.

-

Visualize and capture images of the tube formation using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

-

Calculate the percentage of inhibition of tube formation compared to the vehicle control.[9][10]

-

Signaling Pathways and Visualizations

The binding of VEGF to VEGFR2 triggers a cascade of intracellular signaling events that are crucial for angiogenesis. A simplified representation of this pathway is depicted below.